3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound that features a cyclohexyl group, an isoindole moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This step may involve a Friedel-Crafts alkylation or a similar reaction to introduce the cyclohexyl group.
Formation of the Propanamide Linkage: This can be done through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety or the cyclohexyl group.
Reduction: Reduction reactions could target the carbonyl group in the isoindole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvents and temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate or a pharmacophore in the design of new therapeutic agents.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide: can be compared with other isoindole derivatives or compounds featuring similar functional groups.
N-(3,4,5-trimethoxyphenyl)propanamides: These compounds share the trimethoxyphenyl group and may exhibit similar chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-31-22-14-19(15-23(32-2)24(22)33-3)27-25(29)21(13-17-9-5-4-6-10-17)28-16-18-11-7-8-12-20(18)26(28)30/h7-8,11-12,14-15,17,21H,4-6,9-10,13,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCFLUKCXBFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C(CC2CCCCC2)N3CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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